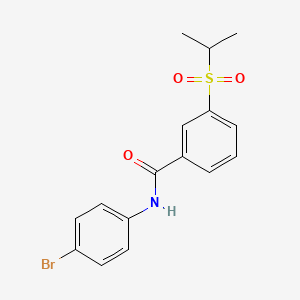

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide

Description

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and an isopropylsulfonyl substituent at the 3-position of the benzamide ring. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom and sulfonyl group, which may enhance membrane permeability and target binding .

Properties

IUPAC Name |

N-(4-bromophenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S/c1-11(2)22(20,21)15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEOFLXWRVVMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide and related benzamide derivatives have a variety of applications, particularly in medicinal chemistry and material science .

Scientific Research Applications

- Cancer Therapy N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide has applications in cancer therapy.

- Anti-inflammatory Properties Benzamide derivatives, including N-benzyl-4-bromobenzamide (NBBA), possess anti-inflammatory properties . They can inhibit the production of IL-6 and PGE2, which are involved in inflammation .

- Inhibition of Osteoclastogenesis Some benzamide derivatives inhibit osteoclastogenesis, which can help ameliorate paw swelling and inflammatory bone destruction . This efficacy is linked to the inhibition of transcription factors like NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK .

- Treatment of Inflammatory Diseases Certain benzamide derivatives, such as AZD6703, are clinical p38α MAP kinase inhibitors used for treating inflammatory diseases .

- Reduction of Plasma IL-6 Release AACBA (another benzamide derivative) dose-dependently reduces LPS-induced plasma IL-6 release and can prevent or reverse carrageenan-induced paw edema and mechanical hypersensitivity .

- Material Science The structural features of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (a related compound) suggest potential applications in material science due to the thiazole ring and sulfonyl group's ability to participate in interactions like hydrogen bonding and π-π stacking.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents at the 3-position of the benzamide ring and the para-bromo group on the phenyl ring significantly influence biological activity and physical properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl) may improve thermal stability and enzymatic inhibition.

- Bulkier substituents (e.g., isopropylsulfonyl) could reduce solubility but enhance target affinity.

- Planar groups (e.g., thiophene) may facilitate interactions with hydrophobic enzyme pockets .

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Insight : The dual bromophenyl groups in ’s compound likely result in higher melting points and lower solubility than the target compound .

Anticoagulant and Antiplatelet Effects

- N-(4-Bromophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide: Demonstrated potent anticoagulant activity, possibly due to thrombin inhibition via the thiophene moiety .

- Target Compound : The isopropylsulfonyl group may enhance serine protease inhibition (e.g., Factor Xa) compared to thiophene derivatives.

Anti-Parasitic Activity

- 4-((3-(4-Bromophenyl)-3-oxopropyl)amino)-...: Inhibited Leishmania infantum trypanothione reductase (IC₅₀ ~10 µM), attributed to the oxopropylamino chain’s flexibility .

Antiviral Potential

- (Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) : Showed anti-SARS-CoV-2 activity (EC₅₀ = 5.5 µM), suggesting bromophenyl benzamides may target viral replication machinery .

Comparison : The target compound’s isopropylsulfonyl group could improve binding to viral proteases compared to K22’s hydroxypiperidine group.

Biological Activity

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide features a sulfonamide group, which is known for enhancing solubility and biological activity. The presence of the bromine atom on the phenyl ring can influence the compound's reactivity and interaction with biological targets.

The biological activity of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide primarily involves its ability to interact with specific proteins or enzymes, thereby modulating their functions. This interaction can lead to various downstream effects, including alterations in cell signaling pathways and gene expression.

- Protein-Ligand Interactions : The compound has been investigated as a biochemical probe for studying protein-ligand interactions, which are crucial for understanding cellular processes and developing targeted therapies.

- Targeted Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression, suggesting that N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide may possess similar properties .

Therapeutic Applications

Research indicates that this compound may have promising therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound has been explored for its anticancer properties, particularly in targeting cancer cell lines. Its structural similarities to known kinase inhibitors position it as a potential lead compound in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NSCLC (NCI-H520) | 1.36 ± 0.27 | Inhibited FGFR1 with significant potency |

| Melanoma (WM793) | TBD | Selective action against resistant cells |

| Leukemia (RPMI-8226) | TBD | Demonstrated low toxicity to normal cells |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable feature in cancer therapeutics .

Case Studies

A notable case study involved the synthesis and evaluation of related benzamide derivatives, where compounds showed varying degrees of inhibition against fibroblast growth factor receptor (FGFR) pathways. These findings support the hypothesis that N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide could act as an effective FGFR inhibitor, similar to other derivatives studied .

Q & A

Q. What is the standard synthetic protocol for N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide, and how is purity validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: React 3-carboxybenzamide derivatives with isopropylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to introduce the sulfonyl group.

Bromophenyl coupling: Use Buchwald-Hartwig amination or Ullmann coupling to attach the 4-bromophenyl group to the benzamide core .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Purity Validation:

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- NMR Spectroscopy: Compare / NMR peaks with reference data (e.g., aromatic protons at δ 7.4–8.1 ppm, sulfonyl group absence of splitting) .

- Mass Spectrometry: ESI-MS to confirm molecular ion [M+H] at m/z 437.02 (calculated for ) .

Q. What spectroscopic techniques are used to characterize the structural integrity of this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identify key functional groups:

- Sulfonyl S=O stretching at 1320–1350 cm and 1150–1170 cm.

- Amide C=O stretch at ~1650 cm .

- and NMR: Confirm substitution patterns:

- Aromatic protons (4-bromophenyl group) as doublets at δ 7.48–7.58 ppm.

- Isopropyl methyl groups as a septet (δ 1.2–1.4 ppm) and doublet (δ 3.2–3.5 ppm) .

- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of the sulfonyl group (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the inhibitory efficiency of this compound against polyglutamine (polyQ) aggregation in Huntington’s disease models?

Methodological Answer:

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Batch Reprodubility Checks:

- Verify synthetic consistency using HPLC-UV/Vis and chiral chromatography to rule out enantiomeric impurities .

- Target Validation:

- Cross-Validation with Orthogonal Assays:

- Compare results from microscale thermophoresis (MST) and surface plasmon resonance (SPR) to validate binding affinities reported in conflicting studies .

Q. How do structural modifications at the sulfonyl or benzamide positions affect its pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyl) on the benzamide ring to improve aqueous solubility while monitoring octanol-water partition coefficients .

- Metabolic Stability Assays:

- Incubate derivatives with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

- Blood-Brain Barrier (BBB) Permeability: Use PAMPA-BBB assays to prioritize derivatives with >2.0 × 10 cm/s permeability for in vivo neuroactivity studies .

Q. What computational methods predict binding modes between this compound and polyQ aggregates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.